Cinnoline-8-carboxamide
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Overview
Description
Cinnoline-8-carboxamide is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is a six-membered ring system containing two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline . Cinnoline derivatives, including this compound, exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Preparation Methods
The synthesis of cinnoline-8-carboxamide typically involves the intramolecular cyclization of hydrazones followed by diazotization. One common method starts with the condensation of p-amino-benzene sulphonyl chloride with various substituted 4-amino cinnoline-3-carboxamides . The hydrazones are obtained by coupling with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate, followed by intramolecular cyclization using anhydrous aluminum chloride in chlorobenzene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Cinnoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Cinnoline-8-carboxamide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for the development of new pharmaceuticals due to its diverse biological activities . In medicinal chemistry, cinnoline derivatives are explored for their potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents . Additionally, this compound is studied for its potential use in developing new materials with unique properties .
Mechanism of Action
The mechanism of action of cinnoline-8-carboxamide involves its interaction with various molecular targets and pathways. Cinnoline derivatives can interact with receptors such as GABA A, CSF-1R, and H3R, as well as enzymes like cyclooxygenase-2, topoisomerases, phosphodiesterase, and human neutrophil elastase . These interactions contribute to the compound’s pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities .
Comparison with Similar Compounds
Cinnoline-8-carboxamide can be compared to other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities with cinnoline but differ in their pharmacological profiles and specific applications . For example:
Quinoline: Known for its antimalarial properties and used as a scaffold for antimalarial drugs.
Isoquinoline: Exhibits a range of biological activities, including antitumor and anti-inflammatory effects.
Phthalazine: Used in the development of pharmaceuticals with various therapeutic applications.
This compound stands out due to its unique combination of pharmacological activities and its potential for use in developing new therapeutic agents .
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
cinnoline-8-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-5-11-12-8(6)7/h1-5H,(H2,10,13) |
InChI Key |
VXOASANYSIWPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=NC=C2 |
Origin of Product |
United States |
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